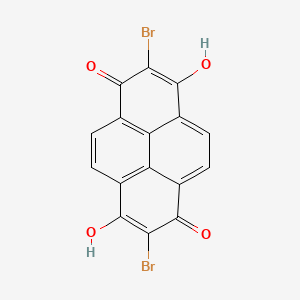
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- is a chemical compound with the molecular formula C16H6Br2O4 and a molecular weight of 422.024 g/mol This compound is characterized by its pyrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of bromine and hydroxyl functional groups
Métodos De Preparación
The synthesis of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- typically involves the bromination of 1,8-pyrenedione followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent. The hydroxylation step can be achieved using oxidizing agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Mecanismo De Acción
The mechanism of action of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, the presence of bromine and hydroxyl groups allows the compound to participate in redox reactions, influencing cellular pathways and signaling .
Comparación Con Compuestos Similares
1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- can be compared with other similar compounds, such as:
1,8-Pyrenedione, 2,7-dihydroxy-: Lacks the bromine atoms, which affects its reactivity and applications.
1,8-Pyrenedione, 2,7-dibromo-: Lacks the hydroxyl groups, impacting its solubility and interaction with biological molecules.
1,8-Pyrenedione, 3,6-dihydroxy-: Lacks the bromine atoms and has different substitution patterns, leading to variations in its chemical behavior.
Propiedades
Número CAS |
68109-93-3 |
|---|---|
Fórmula molecular |
C16H6Br2O4 |
Peso molecular |
422.02 g/mol |
Nombre IUPAC |
2,7-dibromo-3,8-dihydroxypyrene-1,6-dione |
InChI |
InChI=1S/C16H6Br2O4/c17-11-13(19)5-1-2-6-10-8(16(22)12(18)14(6)20)4-3-7(9(5)10)15(11)21/h1-4,19,22H |
Clave InChI |
SKXPWQOMASBOCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC=C4C3=C1C(=C(C4=O)Br)O)C(=C(C2=O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


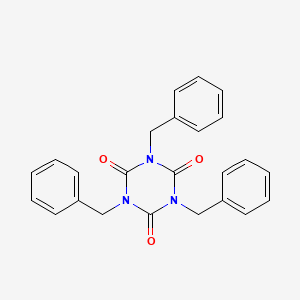
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
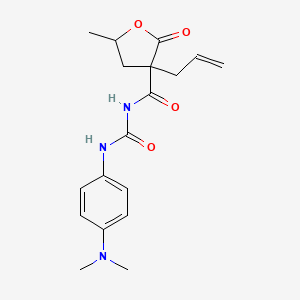
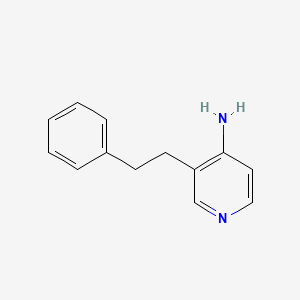
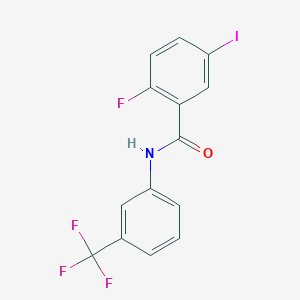
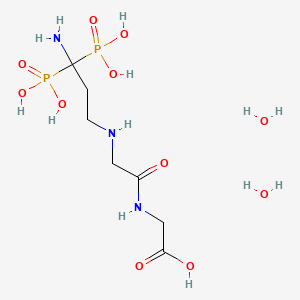
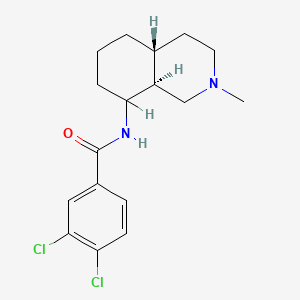
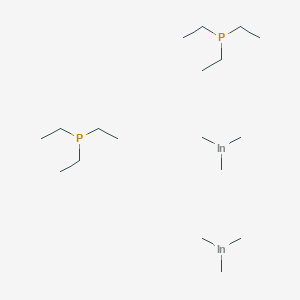
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
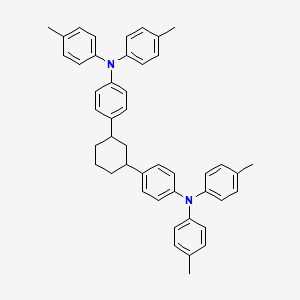
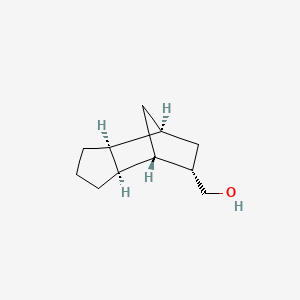
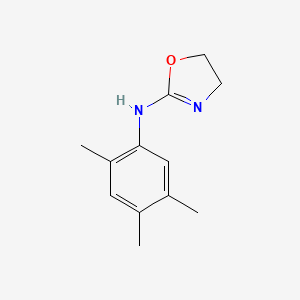
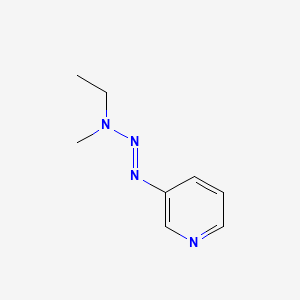
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
